methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
Description
Methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a methoxypropyl substituent at the 7-position, methyl groups at the 1- and 3-positions, and a benzoate ester linked via a carboxamido group at the 6-position . The methoxypropyl group may enhance solubility or target specificity, while the methyl substituents and benzoate ester could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[[7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-23-18-14(19(27)24(2)21(23)29)12-16(25(18)10-7-11-30-3)17(26)22-15-9-6-5-8-13(15)20(28)31-4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNCNVLBZQRAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate is a complex organic compound with potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activity, including anti-inflammatory and analgesic effects.
- Molecular Formula : C21H24N4O6
- Molecular Weight : 428.445 g/mol
- CAS Number : 1021059-39-1
- Melting Point : Decomposes at approximately 165°C to 167°C
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolopyrimidine core followed by functionalization with a methoxypropyl group. The process has been optimized in various studies to enhance yield and purity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibition of cyclooxygenase (COX) enzymes. The compound demonstrated significant inhibition against COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups.
Analgesic Effects
The analgesic properties were evaluated using formalin-induced pain models. The compound exhibited dose-dependent analgesic effects similar to those observed with indomethacin.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of certain substituents on the pyrrolopyrimidine core enhances biological activity. Electron-releasing groups positioned appropriately can significantly increase anti-inflammatory potency.
Case Studies
- Study on COX Inhibition : In a comparative study of various pyrimidine derivatives, methyl 2-(7-(3-methoxypropyl)-...) was found to be one of the most potent inhibitors of COX-2 among its analogs.
- In Vivo Efficacy : A study involving rats demonstrated that administration of this compound led to a significant reduction in inflammatory markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Substituent Effects on Anticancer Activity
Trichloromethyl and Chlorine Substituents (Positions 2 and 6):
Derivatives bearing a trichloromethyl group at position 2 and chlorine at position 6 (e.g., compounds from ) demonstrated potent anticancer activity, particularly against bovine viral diarrhea virus (BVDV) and human cancer cell lines. The electron-withdrawing trichloromethyl group enhances DNA interaction and apoptosis induction . In contrast, the target compound’s methoxypropyl group at position 7 may prioritize kinase inhibition over direct DNA interaction .- Fluorinated Derivatives (Position 6): Fluorinated pyrrolo[2,3-d]pyrimidines (e.g., ) showed increased antiproliferative efficacy in FRα-high ovarian cancer cells (IGROV1) compared to non-fluorinated analogs. The target compound lacks fluorine but includes a methoxypropyl group, which could modulate cellular uptake or folate receptor binding .
Kinase Inhibition and Selectivity
- 4-Substituted Amino Derivatives: Compounds with 4-substituted amino groups (e.g., ) were designed for dual Aurora kinase (AURKA) and EGFR inhibition. The target compound’s benzoate ester and carboxamido linkage may hinder kinase binding compared to smaller substituents like methylthio or amino groups .
JAK/EGFR Inhibitors:
Trisubstituted derivatives (e.g., ) with aryl/alkyl groups at positions 2, 5, and 6 showed moderate EGFR inhibition (IC₅₀: 5–159 µM). The target compound’s methyl and methoxypropyl groups at positions 1, 3, and 7 may shift selectivity toward other kinases, such as JAK, due to steric effects .
Antiviral Activity
Anti-inflammatory and Antimicrobial Profiles
- Thio-containing Derivatives: Thio-substituted analogs () demonstrated broad anti-inflammatory and antimicrobial activities.
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology can model interactions between variables and predict maximum yield regions. For example, highlights the use of DoE in chemical technology to reduce trial-and-error approaches, emphasizing the importance of factorial designs to account for critical parameters like reaction time and stoichiometry .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Combine 1H/13C NMR to verify proton and carbon environments (e.g., methoxypropyl substituents and pyrrolopyrimidine core) and HRMS to validate molecular weight. For challenging stereochemical assignments, 2D NMR (e.g., COSY, NOESY) can resolve spatial proximities. and demonstrate rigorous structural validation using NMR and HRMS for related pyrrolo-pyrimidine derivatives, with discrepancies ≤0.0162 Da between theoretical and observed masses .
Q. How can solubility and stability challenges be addressed during formulation for biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) or lipid-based carriers to enhance solubility. Stability under varying pH and temperature should be assessed via accelerated degradation studies monitored by HPLC. notes the importance of solvent choice and pH control in preserving reactive functional groups like the pyrrolopyrimidine core during storage .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model electronic properties of the pyrrolopyrimidine scaffold, while molecular docking simulations predict binding affinities to targets like kinases. advocates integrating computational reaction path searches with experimental validation, enabling rapid identification of reactive intermediates or transition states . further supports using software for virtual screening to prioritize high-potential derivatives .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Re-examine sample purity via HPLC and rule out solvent/impurity artifacts. If discrepancies persist, employ dynamic NMR to probe conformational exchange or isotopic labeling (e.g., deuterated analogs) to simplify overlapping signals. and emphasize iterative validation through complementary techniques like IR and mass spectrometry to resolve ambiguities .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying methoxypropyl chain length) and evaluate biological activity via dose-response assays. Pair this with computational QSAR models to correlate structural features (e.g., logP, polar surface area) with efficacy. and illustrate SAR workflows for thiazolo-pyrimidine analogs, emphasizing the role of substituent electronic effects in modulating kinase inhibition .
Q. How can researchers design experiments to probe the compound’s metabolic stability or toxicity?
- Methodological Answer : Use in vitro microsomal assays (e.g., liver S9 fractions) to track metabolic degradation via LC-MS. For toxicity, employ high-content screening (HCS) in cell models to assess mitochondrial dysfunction or oxidative stress. outlines biochemical assays for assessing interactions with enzymes like cytochrome P450, critical for preclinical profiling .
Data-Driven Insights Table
| Research Aspect | Key Techniques | Relevant Evidence |
|---|---|---|
| Synthetic Optimization | DoE, Response Surface Methodology | |
| Structural Validation | 2D NMR, HRMS | |
| Computational Modeling | DFT, Molecular Docking | |
| SAR Development | Analog Synthesis, QSAR | |
| Metabolic Profiling | LC-MS, Microsomal Assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
